molecular formula C7H14ClN3 B3060025 [2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride CAS No. 1609401-19-5

[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride

Cat. No.: B3060025
CAS No.: 1609401-19-5
M. Wt: 175.66
InChI Key: DGVKXYGIPGKERD-UHFFFAOYSA-N
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Description

[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride (CAS 1609401-19-5) is a high-purity chemical intermediate with the molecular formula C7H14ClN3 and a molecular weight of 175.66 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The structure combines an amine functional group, which serves as a handle for further derivatization, with the 4-methyl-1H-pyrazole moiety. Pyrazole derivatives are extensively researched due to their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, anticancer, and cannabinoid receptor antagonist activities . Specifically, the pyrazole nucleus is a key structural component in several clinically used drugs and is a common feature in compounds investigated as cannabinoid CB1 receptor antagonists . As such, this amine-functionalized pyrazole derivative serves as a valuable building block for researchers designing and synthesizing novel bioactive molecules, probing structure-activity relationships, and developing potential therapeutic agents in these fields. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-6-4-9-10(5-6)7(2)3-8;/h4-5,7H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVKXYGIPGKERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-19-5
Record name 1H-Pyrazole-1-ethanamine, β,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride is a compound characterized by the presence of a pyrazole moiety, which is known for its diverse biological activities. This compound's structural features suggest potential pharmacological applications, particularly in anti-inflammatory, analgesic, and antimicrobial domains. The hydrochloride form enhances its solubility and stability in biological systems, making it a suitable candidate for various therapeutic investigations.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Structure C8H12ClN3\text{Chemical Structure }\text{C}_8\text{H}_{12}\text{ClN}_3

Key Functional Groups:

  • Pyrazole Ring: Imparts significant biological activity.
  • Amine Group: Facilitates nucleophilic substitutions and coordination with metal ions.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole rings often exhibit anti-inflammatory properties. For instance, derivatives similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 1: Inhibitory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% (1 µM)86% (1 µM)
Pyrazole Derivative61–85% (10 µM)76–93% (10 µM)

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a variety of pathogens. Compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.5
Staphylococcus epidermidis0.250.6

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Some derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (mg/mL)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHepG23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54942.30

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Cyclooxygenase Enzymes: Suggesting anti-inflammatory effects through inhibition.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their biological activities. One study synthesized a series of compounds that were screened for anti-inflammatory and antimicrobial properties, revealing that certain modifications to the pyrazole ring enhanced efficacy .

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The primary amine (in free base form) acts as a nucleophile, participating in:

Reaction Type Conditions Products Key Findings
Acylation Acid chlorides, base catalysisN-acyl derivatives (e.g., amides, sulfonamides)Forms stable amides under anhydrous conditions; reactivity confirmed via IR and NMR .
Alkylation Alkyl halides, polar aprotic solventsSecondary/tertiary aminesRegioselectivity influenced by steric hindrance from the pyrazole ring .
Schiff Base Formation Aldehydes/ketones, mild acidIminesThermodynamic control favors E-isomers; reversible under acidic conditions.

Electrophilic Substitution on the Pyrazole Ring

The 4-methylpyrazole moiety undergoes regioselective electrophilic substitutions:

Reaction Electrophile Position Catalyst/Reagents Outcome
Nitration HNO₃, H₂SO₄C-5Sulfuric acid (0–5°C)5-Nitro derivative (72% yield) .
Halogenation Cl₂/Br₂, FeCl₃C-3/C-5Lewis acid catalystsCompetitive substitution at C-3 and C-5 .
Sulfonation SO₃, H₂SO₄C-5Fuming sulfuric acidSulfonic acid derivatives (isolated as salts) .

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in 1,3-dipolar cycloadditions:

  • With Diazomethane : Forms pyrazoline intermediates at 0°C, which aromatize to pyrazoles upon heating (61–89% yield) .

  • With Alkynes : Under Cu(I) catalysis, generates triazoles via click chemistry (confirmed by X-ray crystallography) .

Oxidation:

  • The amine group oxidizes to nitro or nitroso groups using KMnO₄/H₂O₂ (pH 7–9), though overoxidation can degrade the pyrazole ring .

Reduction:

  • Catalytic hydrogenation (Pd/C, H₂) reduces the pyrazole ring to a pyrazolidine derivative (selectivity >90% at 50 psi) .

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for transition metals:

Metal Ion Coordination Sites Geometry Application
Cu(II)N (amine), N (pyrazole)Square planarCatalyzes C–N coupling reactions .
Fe(III)N (pyrazole)OctahedralMagnetic materials research .

Stability and Decomposition Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and forming 4-methylpyrazole (TGA-DSC data).

  • Hydrolysis : Susceptible to acidic hydrolysis (pH <2), cleaving the propylamine chain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Substituents
Compound Name Substituent on Pyrazole Chain Length CAS Number Key Differences/Implications
[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine 4-methyl Ethyl 1006458-47-4 Shorter ethyl chain reduces lipophilicity; may affect membrane permeability in biological systems .
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]amine HCl 3,5-dimethyl Propyl 1269181-06-7 Bulkier substituents increase steric hindrance, potentially altering binding affinity in drug design .
[3-(4-Nitro-1H-pyrazol-1-yl)propyl]amine HCl 4-nitro Propyl 1006962-65-7 Electron-withdrawing nitro group enhances electrophilicity, impacting reactivity in substitutions .

Implications :

  • Electronic Effects : Methyl groups (electron-donating) stabilize the pyrazole ring, while nitro groups (electron-withdrawing) increase reactivity toward nucleophilic attacks.
  • Steric Effects : 3,5-Dimethyl substitution () may hinder interactions in enzymatic pockets compared to 4-methyl derivatives.
Heterocycle Variants
Compound Name Heterocycle Type CAS Number Key Differences/Implications
Methyl[2-(1H-tetrazol-5-yl)propyl]amine HCl Tetrazole 1461708-87-1 Tetrazole’s polarity enhances solubility; acts as a bioisostere for carboxylic acids in drug design .
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine HCl Thiazole 325491-86-9 Sulfur atom in thiazole enables hydrogen bonding and metal coordination, altering pharmacological profiles .

Implications :

  • Solubility : Tetrazole derivatives () exhibit higher aqueous solubility than pyrazole analogs.
  • Binding Interactions : Thiazole’s sulfur atom () may engage in unique protein interactions compared to pyrazole’s nitrogen-rich structure.
Amine Chain Modifications
Compound Name Amine Substitution CAS Number Key Differences/Implications
{3-[1-(Butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine Branched alkyl on amine N/A Increased lipophilicity from branched chains may enhance blood-brain barrier penetration .
Propyl(pyridin-3-ylmethyl)amine HCl Pyridine instead of pyrazole 117122-72-2 Pyridine’s aromatic nitrogen alters electronic properties, potentially improving metal chelation .

Implications :

  • Pharmacokinetics : Branched alkyl chains () improve lipid solubility, affecting absorption and distribution.
  • Electronic Properties : Pyridine-containing compounds () exhibit stronger basicity compared to pyrazole-based amines.

Preparation Methods

Modified Knorr Pyrazole Synthesis Approach

The Knorr pyrazole synthesis traditionally involves the condensation of hydrazines with 1,3-diketones. For this compound, a modified Knorr strategy was employed using 2-azahetarylacetonitriles and 5-methoxy-1-R-3,4-dihydro-2H-pyrrol-1-ium salts (Scheme 1).

Procedure :

  • Deprotonation of 2-azahetarylacetonitrile precursors (e.g., 4-methylpyrazole derivatives) with sodium hydride (NaH) in dimethylformamide (DMF).
  • Condensation with pyrrolidinium salts at room temperature, yielding 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)-acetonitriles (67–91% yield).
  • Hydrolysis of the nitrile group to an amine under acidic conditions, followed by hydrochlorination.

Key Mechanistic Insight : The regioselectivity of pyrazole formation is governed by the electronic disparity between the two electrophilic centers in the 1,3-dielectrophile, ensuring exclusive formation of the 4-methyl-substituted isomer.

Heterocyclic Acetonitrile Condensation and Reductive Amination

A two-step protocol involving heterocyclic acetonitrile intermediates and reductive amination has been reported (Scheme 2).

Step 1: Formation of 3-Aminopyrazole Core

  • Reaction of 3-oxo-2-(4-methylphenyl)butanenitrile with hydrazine dihydrochloride in absolute ethanol under reflux (8–12 hours).
  • Isolation of 4-(4-methylphenyl)-5-methyl-1H-pyrazol-3-amine via flash chromatography (dichloromethane/methanol, 95:5).

Step 2: Propylamine Sidechain Introduction

  • Reductive amination of the primary amine with propionaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol.
  • Hydrochloride salt formation via treatment with HCl gas in methanol, yielding the target compound (44% over three steps).

Optimization Note : Protection of the secondary amine with Boc2O prior to reductive amination prevents undesired side reactions, improving overall yield.

Mannich Reaction-Based Synthesis

Optimization and Mechanistic Insights

Regioselectivity Control in Pyrazole Formation

The electronic nature of the 1,3-dielectrophile dictates regioselectivity. Computational studies reveal that electron-withdrawing groups (e.g., nitriles) at the α-position stabilize the transition state, favoring 4-methyl substitution.

Solvent and Temperature Effects

  • DMF vs. THF : DMF accelerates condensation reactions due to its high polarity, whereas THF is preferred for Grignard-type alkylations.
  • Reflux vs. Room Temperature : Prolonged reflux (e.g., 8 hours) is necessary for complete hydrazine cyclization, while room-temperature reactions suffice for Boc protection.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 1.29 (d, 3H, CH3), 2.8 (s, 6H, (CH3)2-pyrazole), 3.49 (d, 2H, CH2), 4.74 (m, 1H, α-H), 7.88 (s, 1H, pyrazole-H).
  • IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (aromatic C–C).

Purity and Yield Optimization

  • Column Chromatography : Silica gel (230–400 mesh) with CH2Cl2/MeOH (95:5) achieves >95% purity.
  • Recrystallization : Ethanol/water (3:1) affords crystalline hydrochloride salt (mp: 215–217°C).

Applications and Derivatives

Medicinal Chemistry Applications

  • Kinase Inhibition : Pyrazolopyrimidine derivatives (e.g., 19 ) exhibit nanomolar activity against glycogen synthase kinase 3 (GSK-3).
  • Antimicrobial Activity : Mannich base derivatives demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus.

Functionalization Strategies

  • C–H Activation : Pd-catalyzed C–H arylation introduces biaryl motifs without prefunctionalization.
  • Nitrosamine Protection : Temporary nitrosation enables selective cross-coupling at the 5-amino position.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride
Reactant of Route 2
[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride

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